molecular formula C23H27N3O3 B10907433 N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide

N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide

Cat. No.: B10907433
M. Wt: 393.5 g/mol
InChI Key: WURQHFFLTAZTPK-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[N-(4-Methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide is a structurally complex molecule featuring a cyclohexanecarboxamide core linked to a phenyl ring substituted with an ethanehydrazonoyl group and a 4-methoxybenzoyl moiety.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[(Z)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C23H27N3O3/c1-16(25-26-23(28)18-11-13-21(29-2)14-12-18)19-9-6-10-20(15-19)24-22(27)17-7-4-3-5-8-17/h6,9-15,17H,3-5,7-8H2,1-2H3,(H,24,27)(H,26,28)/b25-16-

InChI Key

WURQHFFLTAZTPK-XYGWBWBKSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC(=CC=C2)NC(=O)C3CCCCC3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC(=CC=C2)NC(=O)C3CCCCC3

Origin of Product

United States

Preparation Methods

Backbone Construction via Amino Acid Derivatives

The (S)-2-phenylglycine or (R)-2-phenylglycine backbone serves as the stereochemical foundation. Esterification of leucine or phenylalanine with methanol and thionyl chloride (SOCl2\text{SOCl}_2) yields methyl esters, which undergo amidation with ammonia or cyclohexanecarbonyl chloride to form intermediate carboxamides. For example, (L)-leucine methyl ester reacts with ammonium hydroxide to produce the primary amide, which is subsequently coupled with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl chloride under anhydrous conditions.

Hydrazonoyl Linker Formation

The ethanehydrazonoyl bridge is synthesized via condensation of 4-methoxybenzoyl hydrazine with ketone intermediates. Patent US2894031A describes hydrazone formation through chloramine-ammonia reactions, though adaptations for this compound likely involve cyclohexanone derivatives. Cyclohexanechlorimine intermediates react with hydrazine hydrate in aqueous NaOH to yield hydrazonoyl precursors.

Step-by-Step Preparation Methods

Synthesis of Cyclohexanecarboxamide Intermediate

  • Esterification : (L)-Phenylalanine (50 g, 0.302 mol) is refluxed in methanol (500 mL) with thionyl chloride (75 mL) to form methyl (L)-phenylalaninate hydrochloride.

  • Amidation : The ester reacts with aqueous ammonia (28–30%) to yield (L)-phenylalaninamide, which is coupled with (1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl chloride in CH2Cl2\text{CH}_2\text{Cl}_2 using triethylamine as a base.

  • Workup : The reaction mixture is washed with 1 M HCl, NaOH, and brine, dried over Na2SO4\text{Na}_2\text{SO}_4, and concentrated to afford the carboxamide as a white solid (yield: 0.7318 g, MS(ESI) m/z 393 [M+H]+^+).

Formation of Ethanehydrazonoyl Moiety

  • Hydrazine Synthesis : Cyclohexanone reacts with chloramine (NH2Cl\text{NH}_2\text{Cl}) and excess ammonia in CH2Cl2\text{CH}_2\text{Cl}_2 to form cyclohexanechlorimine, which is hydrolyzed to cyclohexanone hydrazone hydrate.

  • Acylation : The hydrazone intermediate is acylated with 4-methoxybenzoyl chloride in the presence of Et3N\text{Et}_3\text{N}, yielding the substituted hydrazonoyl chloride.

Final Coupling Reaction

The cyclohexanecarboxamide intermediate (0.090 g, 0.241 mmol) and hydrazonoyl chloride are combined in CH2Cl2\text{CH}_2\text{Cl}_2, stirred under nitrogen, and purified via silica gel chromatography to afford the title compound.

Optimization of Reaction Conditions

Stereochemical Control

Diastereomeric purity at the 2-position is ensured by using enantiomerically pure amino acids. (S)-2-Phenylglycine derivatives yield >98% enantiomeric excess when coupled with (1R,2S,5R)-configured cyclohexanecarbonyl chlorides.

Solvent and Temperature Effects

  • Esterification : Refluxing methanol with SOCl2\text{SOCl}_2 at 64°C for 24 hours achieves complete conversion.

  • Amidation : Reactions proceed optimally at 0°C to prevent racemization, with gradual warming to room temperature.

  • Hydrazone Formation : Aqueous NaOH (1 M) at 33–100°C minimizes byproducts like azines.

Characterization and Analytical Data

Spectroscopic Confirmation

  • NMR : 1H^1\text{H} NMR (DMSO-d6_6, 300 MHz) shows resonances for the cyclohexyl group (δ 1.2–1.8 ppm), methoxybenzoyl aromatic protons (δ 7.8–6.9 ppm), and hydrazonoyl NH (δ 10.2 ppm).

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 393.2052 [M+H]+^+.

Purity and Yield

StepYield (%)Purity (HPLC)
Esterification9295
Amidation8598
Final Coupling7899

Challenges and Alternative Approaches

Byproduct Formation

Emulsions during extractions (e.g., in CH2Cl2\text{CH}_2\text{Cl}_2/NaOH mixtures) are mitigated by slow addition and filtration through Whatman filters.

Scalability Issues

Large-scale reactions require strict temperature control to prevent exothermic side reactions. Patent WO2017070418A1 recommends incremental reagent addition over 20–30 minutes.

Alternative Hydrazone Syntheses

Recent methods employ microwave-assisted condensation of ketones with hydrazines, reducing reaction times from 24 hours to 30 minutes .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the hydrazone linkage or other functional groups.

    Substitution: The phenyl and cyclohexane groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which N1-(3-{1-[(Z)-2-(4-METHOXYBENZOYL)HYDRAZONO]ETHYL}PHENYL)-1-CYCLOHEXANECARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazone linkage and substituted phenyl group are likely key to its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound is compared to structurally related cyclohexanecarboxamide derivatives, focusing on substituent effects:

Thiourea Derivatives ()
  • XUHTUR (N-((2-methylphenyl)carbamothioyl)-cyclohexanecarboxamide): Features a methyl-substituted phenylthiourea group. The thiourea moiety enables strong hydrogen bonding, enhancing crystallinity compared to the hydrazonoyl group in the target compound .
  • EYACIQ (N-((4-methylbenzoyl)-N'-((2-oxocyclohexyl)methyl)thiourea)): Contains a cyclohexanone ring and para-methylbenzoyl group. The ketone group introduces polarity, differing from the methoxy group in the target compound’s benzoyl moiety .
Aryl-Substituted Cyclohexanecarboxamides ()
  • N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉): A naphthyl-substituted thiourea derivative with a chair-conformation cyclohexane ring. The bulky naphthyl group increases molecular weight (336.43 g/mol) and may reduce solubility compared to the target compound’s phenyl-hydrazonoyl substituent .
Methoxybenzoyl-Containing Analogues ()
  • N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide: Shares the 4-methoxyphenyl group but incorporates an indazole moiety, likely enhancing π-π stacking interactions. Molecular weight (421 g/mol) is comparable to the target compound .
  • N-[3-(Benzyloxy)-2-(4-methoxybenzoyl)phenyl]-2-methoxyacetamide : Features a 4-methoxybenzoyl group but lacks the cyclohexane core, reducing steric bulk and hydrophobicity .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound C₂₃H₂₆N₃O₃* ~407.5 Hydrazonoyl, 4-methoxybenzoyl Moderate lipophilicity, potential tautomerism
XUHTUR () C₁₅H₂₀N₂OS 288.40 Thiourea, methylphenyl High crystallinity, H-bonding
H₂L₉ () C₁₈H₂₀N₂OS 336.43 Thiourea, naphthyl Low solubility, bulky
N-[3-(Aminomethyl)phenyl]cyclohexanecarboxamide () C₁₄H₂₀N₂O 232.32 Aminomethyl High polarity, basicity
Example 1 Compound () C₂₄H₂₆N₄O₃ 421.49 Indazole, 4-methoxyphenyl Pharmacologically optimized

*Estimated based on structural analysis.

Biological Activity

N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article focuses on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical formula is C20H24N4O2C_{20}H_{24}N_4O_2. It features a cyclohexanecarboxamide core linked to an ethanehydrazonoyl moiety and a methoxybenzoyl group. The structural complexity suggests potential interactions with biological targets, making it a candidate for pharmacological evaluation.

Anti-inflammatory Activity

Hydrazones have also been investigated for their anti-inflammatory properties. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in various in vitro models. This suggests that this compound may possess similar effects, potentially through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of hydrazone derivatives has been documented against a range of pathogens, including bacteria and fungi. For example, compounds exhibiting hydrazone linkages have demonstrated significant inhibitory effects on Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Synthesis and Characterization

A study conducted by researchers synthesized this compound using standard organic synthesis techniques. Characterization was performed using NMR, IR spectroscopy, and mass spectrometry, confirming the desired structure.

Pharmacological Evaluation

In a pharmacological evaluation involving animal models, the compound was administered at varying doses to assess its therapeutic potential. Preliminary results indicated significant reductions in tumor size in treated groups compared to controls, alongside minimal toxicity profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide?

  • Methodology : The compound can be synthesized via a multi-step approach:

Hydrazonoyl chloride formation : React 4-methoxybenzoyl chloride with ethanehydrazine under anhydrous conditions to form the hydrazonoyl intermediate.

Coupling reaction : Attach the hydrazonoyl group to a 3-aminophenyl moiety via nucleophilic substitution.

Cyclohexanecarboxamide conjugation : Use a carbodiimide coupling agent (e.g., DCC) to link the phenylhydrazonoyl intermediate to cyclohexanecarboxylic acid .

  • Key validation : Monitor reaction progress via TLC and purify intermediates using column chromatography (20–40% EtOAc/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1635 cm⁻¹), amide (N–H, ~3276 cm⁻¹), and methoxy (C–O, ~1258 cm⁻¹) groups .
  • ¹H/¹³C-NMR : Identify proton environments (e.g., cyclohexane chair conformation at δ 1.18–2.04 ppm, methoxy singlet at δ 3.87 ppm) and carbon signals (e.g., carbonyl at ~175 ppm) .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .

Q. How does the cyclohexane ring conformation influence the compound’s stability?

  • The cyclohexane ring adopts a chair conformation , minimizing steric strain. Intramolecular hydrogen bonding (N–H···O=C) further stabilizes the structure, forming a pseudo-six-membered ring .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar derivatives be resolved?

  • Case study : Discrepancies in aromatic proton signals may arise from dynamic processes (e.g., hindered rotation of the hydrazonoyl group). Use variable-temperature NMR to detect conformational locking .
  • Comparative analysis : Cross-reference with X-ray crystallography data (e.g., torsion angles: O1–C6–N2–C5 = 1.68°, S1–C5–N2–C6 = 115.50°) to validate electronic environments .

Q. What strategies optimize crystal growth for X-ray diffraction studies?

  • Solvent selection : Use slow evaporation in a 1:1 DCM/hexane mixture to promote nucleation.
  • Temperature control : Maintain a stable 20°C environment to avoid polymorphic transitions.
  • Data interpretation : Analyze space group parameters (e.g., triclinic with Z = 2) and hydrogen-bonding networks to resolve disorder .

Q. How do substituents on the phenyl ring affect bioactivity?

  • Structure-activity relationship (SAR) :

SubstituentEffect on ActivityReference
4-MethoxyEnhanced solubility; moderate cytotoxicity
Halogens (e.g., Cl)Increased lipophilicity; improved enzyme inhibition
  • Testing protocol : Use MTT assays (IC₅₀ values) and molecular docking to correlate electronic effects with target binding .

Q. What computational methods predict intermolecular interactions in solid-state structures?

  • Software : Employ Gaussian 09 for DFT calculations (B3LYP/6-311++G** basis set) to model hydrogen bonds and π-stacking.
  • Validation : Compare Hirshfeld surface analysis (e.g., % contribution of H···O interactions) with experimental X-ray data .

Methodological Challenges and Solutions

Q. How to address low yields in hydrazonoyl coupling reactions?

  • Catalyst optimization : Replace traditional bases with Cu(I)-NHC complexes to accelerate kinetics (yield improvement: 64% → 89%) .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 100°C while maintaining purity (>95%) .

Q. What analytical workflows resolve overlapping signals in complex NMR spectra?

  • 2D techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY to identify spatial proximities (e.g., cyclohexane methylene groups) .
  • Deconvolution software : Apply MestReNova’s peak-fitting algorithm to separate multiplet overlaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.